molecular formula C17H19N5 B12263066 6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile

6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12263066
M. Wt: 293.4 g/mol
InChI Key: YSZJYMMKCYDIKE-UHFFFAOYSA-N
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Description

6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-methylpyridin-2-amine with piperidine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetone and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

6-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H19N5/c1-21(16-4-2-3-9-19-16)15-7-10-22(11-8-15)17-6-5-14(12-18)13-20-17/h2-6,9,13,15H,7-8,10-11H2,1H3

InChI Key

YSZJYMMKCYDIKE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=C2)C#N)C3=CC=CC=N3

Origin of Product

United States

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